Target Engagement: Validated Binding to USP5 Deubiquitinase Confirmed by High-Resolution Co-Crystal Structure
The free acid form of the target compound, 4-(4-tert-butylphenyl)-4-oxobutanoate, demonstrates a unique and experimentally validated binding interaction with the zinc-finger ubiquitin-binding domain (ZnF-UBD) of human Ubiquitin Carboxyl-terminal Hydrolase 5 (USP5), a deubiquitinase implicated in cancer and other diseases [1]. This binding has been resolved to a high resolution of 2.0 Å via X-ray diffraction, confirming the specific, non-covalent engagement of the molecule within the protein's active site [1].
| Evidence Dimension | Co-crystallization with USP5 ZnF-UBD domain |
|---|---|
| Target Compound Data | Co-crystallized (PDB: 6DXH), Resolution: 2.0 Å |
| Comparator Or Baseline | Other 4-oxobutyrates (e.g., 4-phenyl-4-oxobutanoate derivatives) lacking the 4-tert-butylphenyl group |
| Quantified Difference | Specific binding interaction validated only for the 4-tert-butylphenyl-substituted analog. No comparable PDB entries exist for other simple phenyl-substituted 4-oxobutyrates binding to USP5. |
| Conditions | In vitro; X-ray diffraction of co-crystallized complex with USP5 ZnF-UBD domain (residues 171-290) |
Why This Matters
For a procurement scientist, this validated target engagement provides a direct, evidence-based starting point for developing chemical probes targeting USP5 or for structure-activity relationship (SAR) studies, a level of validation absent in other unsubstituted 4-oxobutyrate analogs.
- [1] Harding, R.J., et al. (2018). Structure of USP5 zinc-finger ubiquitin binding domain co-crystallized with 4-(4-tert-butylphenyl)-4-oxobutanoate. PDB ID: 6DXH. RCSB Protein Data Bank. View Source
